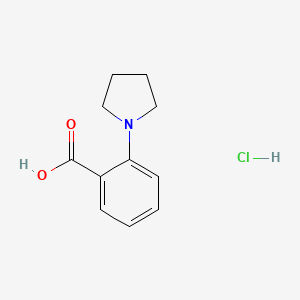

2-(Pyrrolidin-1-yl)benzoic acid hydrochloride

Description

2-(Pyrrolidin-1-yl)benzoic acid hydrochloride is a benzoic acid derivative functionalized with a pyrrolidine ring at the 2-position and stabilized as a hydrochloride salt. The pyrrolidine moiety enhances its solubility in polar solvents and influences its pharmacokinetic properties, making it a candidate for pharmaceutical and synthetic chemistry applications.

Properties

IUPAC Name |

2-pyrrolidin-1-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12;/h1-2,5-6H,3-4,7-8H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLSYYXAGSHMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)benzoic acid hydrochloride typically involves the reaction of pyrrolidine with benzoic acid derivatives under controlled conditions. One common method includes the use of a condensation reaction where pyrrolidine is reacted with a benzoic acid derivative in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2-(Pyrrolidin-1-yl)benzoic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Key Observations :

- Pyrrolidine vs.

- Substituent Effects : The nitro group in 5-nitro-2-(pyrrolidin-1-yl)benzoic acid (CAS 19555-48-7) enhances electrophilicity, which may influence binding affinity in drug-receptor interactions .

- Backbone Variations : Acetic acid derivatives (e.g., 2-(pyrrolidin-1-yl)acetic acid hydrochloride) exhibit lower molecular weights and simpler structures compared to benzoic acid analogs, impacting metabolic stability .

Limitations and Gaps in Data

- Structural Specificity : Direct pharmacological data for this compound are scarce, necessitating extrapolation from analogs.

- Synthetic Challenges : Derivatives like 4-[2-(1-pyrrolidinyl)ethoxy]benzoic acid HCl require complex synthetic routes, which may limit scalability .

Biological Activity

2-(Pyrrolidin-1-yl)benzoic acid hydrochloride, also known by its chemical identifier (CAS No. 1855911-27-1), is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a benzoic acid moiety, which is crucial for its biological interactions. The molecular formula is with a molecular weight of approximately 201.68 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

- Enzyme Inhibition : The compound has shown potential as a dual inhibitor for Rho-associated protein kinases (ROCK1 and ROCK2), which are implicated in various pathological conditions, including cancer and cardiovascular diseases .

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli . The presence of the pyrrolidine moiety may enhance membrane permeability, facilitating the compound's entry into bacterial cells.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrrolidine and benzoic acid components can significantly influence the biological activity of the compound. For instance:

- Pyrrolidine Substitution : Variations in the substituents on the pyrrolidine ring can enhance selectivity and potency against specific targets .

- Benzoic Acid Modifications : Alterations to the benzoic acid portion can affect binding affinity to target proteins, as evidenced by related compounds that exhibit improved efficacy against cancer cell lines .

Study 1: ROCK Inhibition

A study focused on the design and synthesis of selective ROCK inhibitors revealed that derivatives of benzoic acid with pyrrolidine substitutions exhibited enhanced inhibitory effects on ROCK enzymes. The most potent compounds showed IC50 values in the low micromolar range, indicating significant potential for therapeutic applications in conditions like hypertension and cancer .

Study 2: Antibacterial Properties

In vitro evaluations demonstrated that derivatives similar to this compound exhibited MIC values ranging from 3.12 μg/mL to 12.5 μg/mL against Staphylococcus aureus. These findings suggest that this class of compounds could serve as lead structures for developing new antibacterial agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.68 g/mol |

| CAS Number | 1855911-27-1 |

| Potential Activities | ROCK inhibition, Antimicrobial |

| Compound Type | IC50 (μM) |

|---|---|

| ROCK Inhibitor | <10 |

| Antibacterial (Staphylococcus) | 3.12 - 12.5 |

Q & A

Q. What are the established synthetic routes for 2-(Pyrrolidin-1-yl)benzoic acid hydrochloride, and how can reaction efficiency be monitored?

A common method involves nucleophilic aromatic substitution, where 2-fluorobenzoic acid derivatives react with pyrrolidine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at elevated temperatures (~150°C). Reaction progress is monitored via TLC, with mobile phases optimized for separation of intermediates and final product. Post-reaction, extraction with ethyl acetate and washing with ammonium chloride solution are critical for isolating the crude product . Yield optimization requires precise stoichiometric ratios and controlled heating durations.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Liquid-liquid extraction using ethyl acetate and water is standard. Subsequent drying over MgSO₄ and solvent removal under reduced pressure yield the crude product. Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with dichloromethane/methanol gradients) improves purity. For hydrochloride salts, acidification with HCl gas or concentrated HCl in diethyl ether is essential to precipitate the final compound .

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the structure of this compound?

¹H NMR in DMSO-d₆ typically shows aromatic proton signals (δ 7.61–6.75 ppm) and pyrrolidine ring protons (δ 3.33–1.96 ppm). The benzoic acid proton is absent due to salt formation, but the hydrochloride moiety can be inferred from splitting patterns and integration. ¹³C NMR confirms carbonyl (C=O) and aromatic carbons. Discrepancies in δ values may indicate residual solvents or byproducts, necessitating further purification .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store as a lyophilized powder at –20°C in airtight, moisture-resistant containers. For solutions, use anhydrous DMSO or DMF and store at –80°C to prevent hydrolysis. Regular stability assessments via HPLC (e.g., C18 columns with UV detection at 254 nm) are advised to monitor degradation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Emergency procedures include flushing affected areas with water and seeking medical attention if ingested .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield while minimizing byproduct formation?

Microwave-assisted synthesis (e.g., 150°C for 1–2 hours instead of 20 hours) reduces side reactions. Catalyst screening (e.g., phase-transfer catalysts) and solvent optimization (e.g., switching DMF to NMP) may enhance reactivity. Kinetic studies using in-situ FTIR or Raman spectroscopy help identify rate-limiting steps .

Q. What strategies resolve contradictions between theoretical and experimental spectral data (e.g., NMR chemical shifts)?

Compare experimental data with computational predictions (DFT calculations at B3LYP/6-31G* level). For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign coupling interactions. Cross-validate with mass spectrometry (ESI-MS) to confirm molecular ion peaks and rule out impurities .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., benzoic acid derivatives). Stability in aqueous solutions is typically poor above pH 7 due to deprotonation of the pyrrolidine nitrogen .

Q. What computational approaches predict the reactivity and interaction mechanisms of this compound?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets like enzymes or receptors. QSAR studies relate structural features (e.g., substituent electronegativity) to activity. SMILES-based descriptors (e.g., PubChem data) aid in virtual screening .

Q. How can impurity profiling be conducted for batches synthesized via different routes?

Use HPLC-MS with high-resolution mass detectors (Q-TOF) to identify impurities (e.g., unreacted starting materials or dimerization byproducts). Compare retention times and fragmentation patterns against reference standards (e.g., EP impurity guidelines). Quantify impurities via external calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.